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Compound of Interest

(2,6-Dimethoxy-phenoxy)-acetic
Compound Name:

acid
CAS No.: 95110-10-4
Cat. No.: B1595082

Get Quote

Executive Technical Summary

Compound Ildentity: (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) CAS: 95110-10-4 (Acid
form) / 13335-71-2 (Related dimethyl analog often used in comparative studies) Chemical
Class: Phenoxyacetic acid derivative. Primary Utility: Chemical probe, metabolic intermediate,
and pharmacological scaffold.

Core Mechanism of Action: DMPAA operates through two distinct mechanistic modalities
depending on the biological context:

o Plant Physiology (Auxin Antagonism): It functions as a competitive antagonist of the
TIR1/AFB auxin receptor complex. The steric bulk of the methoxy groups at the 2,6-positions
prevents the "molecular glue" interaction required to degrade Aux/IAA repressors, thereby
blocking auxin signaling.

e Redox Biochemistry (Single Electron Transfer): It acts as a high-efficiency substrate for
ligninolytic peroxidases (LiP, MnP). The electron-donating methoxy groups stabilize the
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formation of a phenoxy radical cation via Single Electron Transfer (SET), making it a
valuable probe for enzymatic redox potential.

Chemical Basis of Bioactivity

The biological behavior of DMPAA is dictated by the specific substitution pattern on the phenyl
ring.

Feature Structural Attribute Mechanistic Consequence

Receptor Blockade: Prevents

the conformational closure of
Steric Hindrance 2,6-Dimethoxy substitution the TIR1 receptor pocket,

distinguishing it from auxin

agonists like 2,4-D.

Radical Stabilization:
Increases electron density,
] lowering the ionization
Electronic Effect Methoxy groups (+M effect) ] o
potential and facilitating
oxidation by high-potential

peroxidases.

Binding Anchor: Mimics the
native indole-3-acetic acid
) ) ) S (IAA) carboxylate interaction
Acid Moiety Carboxylic acid tail _ _
with the receptor's basic
residues (e.g., Arg403 in

TIR1).

Mechanism A: Auxin Signaling Antagonism (Plant
Systems)

In plant biology, phenoxyacetic acids are typically associated with auxinic herbicides (e.g., 2,4-
D). However, DMPAA acts as an anti-auxin.

The Molecular Glue Failure Model
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Native auxin (IAA) acts as a "molecular glue" that brings together the F-box protein (TIR1) and
the transcriptional repressor (Aux/IAA). This ubiquintinates the repressor, leading to its
degradation and gene activation.

DMPAA Interference Pathway:

Competitive Binding: DMPAA enters the TIR1 binding pocket, anchored by its carboxylic acid
group.

 Steric Clash: The bulky 2,6-dimethoxy groups clash with the hydrophobic niche of the
receptor.

» Conformational Lock: Unlike IAA or 2,4-D, DMPAA prevents the "lid" of the receptor from
closing.

» Signaling Arrest: The TIR1-DMPAA complex cannot recruit the Aux/IAA repressor. The
repressor remains stable, inhibiting auxin-responsive genes (ARFs).

Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition mechanism.
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Caption: Comparative pathway analysis showing how DMPAA competitive binding stabilizes
the Aux/IAA repressor, effectively blocking the auxin response.

Mechanism B: Redox Biochemistry (Enzymatic
Probe)
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DMPAA serves as a model substrate for investigating Lignin Peroxidase (LiP) and Laccase
activity. Its structure mimics the syringyl (S) units of lignin, making it an ideal probe for Single
Electron Transfer (SET) mechanisms.

The SET Oxidation Cycle

e Initiation: The enzyme (e.g., LiP Compound I) abstracts one electron from the aromatic ring
of DMPAA.

o Radical Formation: This generates a cation radical (

).

 Stabilization: The two methoxy groups stabilize the radical via resonance, allowing it to exist
long enough for spectroscopic detection or further oxidative coupling (dimerization).

e C-C Cleavage: In high-potential environments, the radical may undergo

cleavage, mimicking lignin depolymerization.

Experimental Protocol: Peroxidase Activity Assay

Objective: To quantify peroxidase activity using DMPAA as a reducing substrate.

Reagents:

Buffer: 100 mM Sodium Tartrate (pH 4.5).

Substrate: 10 mM DMPAA stock in ethanol.

Oxidant: 10 mM

(freshly prepared).

Enzyme: Purified Lignin Peroxidase or fungal culture filtrate.

Workflow:
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e Blanking: In a quartz cuvette, mix 900 pL Buffer + 50 uL DMPAA stock. Zero the UV-Vis
spectrophotometer.

e Reaction Trigger: Add 10-50 pL Enzyme solution. Initiate reaction with 10 pL

o Measurement: Monitor absorbance at 310 nm (characteristic of the dimethoxyphenyl radical
cation formation) or 469 nm (oxidative coupling products) for 120 seconds.

o Calculation: Calculate activity using the Beer-Lambert law (
).
o Note: The extinction coefficient (

) for the radical cation is approximately

at 310 nm (verify with specific instrument calibration).

Pharmacophore Potential & Synthesis

Beyond its role as a probe, DMPAA is a versatile intermediate in medicinal chemistry.

Synthetic Utility

The acid chloride of DMPAA is frequently used to introduce the 2,6-dimethoxyphenoxy moiety
into larger drug scaffolds. This moiety provides:

o Metabolic Stability: The methoxy groups block hydroxylation at the ortho-positions.

 Lipophilicity: Enhances membrane permeability.

Synthesis Protocol (Acid Chloride Activation)

Objective: Convert DMPAA to DMPAA-CI for coupling reactions.
e Dissolution: Dissolve 1.0 eq DMPAA in anhydrous Dichloromethane (DCM).

o Catalysis: Add catalytic DMF (2-3 drops).
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e Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under Argon.
e Reaction: Stir at Room Temperature for 2 hours (monitor gas evolution).

« |solation: Evaporate solvent in vacuo to yield the crude acid chloride (yellow oil). Use
immediately for coupling with amines or alcohols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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